

# Spectroscopic and Synthetic Profile of 4-tert-butylphthalic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: *4-tert-Butylphthalic anhydride*

Cat. No.: B1266167

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This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and a detailed synthetic pathway for **4-tert-butylphthalic anhydride**. The information is presented to support research and development activities where this compound is of interest.

## Spectroscopic Data

The following tables summarize the key spectral data for **4-tert-butylphthalic anhydride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.9-7.7	m	3H	Aromatic protons
1.3	s	9H	tert-Butyl protons

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Note: Experimental data for the <sup>13</sup>C NMR spectrum of **4-tert-butylphthalic anhydride** is not readily available. The following predictions are based on the analysis of phthalic anhydride and

related substituted aromatic compounds.

Chemical Shift (ppm)	Assignment
~163	Carbonyl carbons (C=O)
~158	Aromatic carbon attached to the tert-butyl group
~136	Aromatic CH
~132	Quaternary aromatic carbons
~124	Aromatic CH
~35	Quaternary carbon of the tert-butyl group
~31	Methyl carbons of the tert-butyl group

## Infrared (IR) Spectroscopy

The IR spectrum of **4-tert-butylphthalic anhydride** is characterized by the following significant absorption bands, indicative of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Medium	C-H stretch (aliphatic)
~1850	Strong	C=O stretch (anhydride, symmetric)
~1770	Strong	C=O stretch (anhydride, asymmetric)
~1600	Medium	C=C stretch (aromatic)
~1250	Strong	C-O-C stretch (anhydride)

## Mass Spectrometry (MS)

The mass spectrum of **4-tert-butylphthalic anhydride** is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
204	Moderate	$[M]^+$ (Molecular ion)
189	High	$[M - CH_3]^+$
161	Moderate	$[M - C_3H_7]^+$
147	Moderate	$[M - C_4H_9]^+$
104	High	$[C_7H_4O]^+$
76	Moderate	$[C_6H_4]^+$

## Experimental Protocols

Detailed methodologies for obtaining the spectral data are provided below. These are generalized protocols that can be adapted for **4-tert-butylphthalic anhydride**.

### NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4-tert-butylphthalic anhydride**.
  - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry vial.
  - Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube.
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

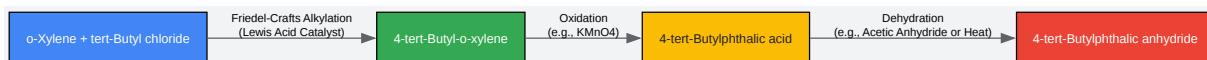
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4-tert-butylphthalic anhydride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
  - Place a small amount of the mixture into a pellet press.
  - Apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample.
  - The spectrum is typically recorded in the range 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of **4-tert-butylphthalic anhydride** in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
- Data Acquisition (Electron Ionization - EI):
  - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
  - The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
  - A detector records the abundance of each ion.

## Synthesis Workflow

The synthesis of **4-tert-butylphthalic anhydride** can be achieved through a multi-step process starting from o-xylene. The logical relationship of this synthesis is depicted in the following diagram.



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Caption: Synthetic pathway of **4-tert-butylphthalic anhydride**.

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